TAPI-0

Übersicht

Beschreibung

Es wird in der wissenschaftlichen Forschung häufig eingesetzt, da es diese Enzyme mit hoher Spezifität und Wirksamkeit hemmen kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TAPI-0 umfasst mehrere Schritte, beginnend mit der Herstellung des Hydroxamate-Teils. Die wichtigsten Schritte umfassen:

Bildung der Hydroxamate-Gruppe: Dies wird typischerweise durch Reaktion eines Hydroxylamin-Derivats mit einem geeigneten Acylchlorid oder Ester erreicht.

Peptidkupplung: Das Hydroxamate-Zwischenprodukt wird dann mit einer Peptidsequenz gekoppelt, die Naphthylalanin- und Alaninreste enthält. Dieser Schritt verwendet häufig Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) oder N-Ethyl-N'-(3-Dimethylaminopropyl)carbodiimid (EDC) in Gegenwart einer Base wie N,N-Diisopropylethylamin (DIPEA).

Reinigung: Das Endprodukt wird unter Verwendung chromatografischer Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Reinheit zu erreichen

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Produktionskosten zu minimieren. Dies beinhaltet oft den Einsatz von automatisierten Synthesegeräten und großtechnischen Reinigungssystemen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TAPI-0 involves multiple steps, starting with the preparation of the hydroxamate moiety. The key steps include:

Formation of the hydroxamate group: This is typically achieved by reacting a hydroxylamine derivative with an appropriate acyl chloride or ester.

Peptide coupling: The hydroxamate intermediate is then coupled with a peptide sequence containing naphthylalanine and alanine residues. This step often employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated synthesis equipment and large-scale purification systems .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TAPI-0 durchläuft hauptsächlich die folgenden Arten von Reaktionen:

Hemmung von Metalloproteinasen: this compound hemmt Enzyme wie Kollagenase, Gelatinase und ADAM17, indem es an ihre aktiven Zentren bindet und den Substrat-Zugang verhindert.

Hydrolyse: Die Hydroxamate-Gruppe in this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Bildung der entsprechenden Carbonsäure- und Hydroxylamin-Derivate führt

Häufige Reagenzien und Bedingungen

Hemmungsreaktionen: Diese Reaktionen finden typischerweise unter physiologischen Bedingungen (pH 7.4, 37 °C) in Gegenwart des Zielenzyms statt.

Hydrolysereaktionen: Die saure Hydrolyse kann mit Salzsäure durchgeführt werden, während die basische Hydrolyse mit Natriumhydroxid erreicht werden kann

Hauptprodukte, die gebildet werden

Hemmungsreaktionen: Die Hauptprodukte sind die Enzym-Inhibitor-Komplexe.

Hydrolysereaktionen: Die Hauptprodukte sind die entsprechenden Carbonsäure- und Hydroxylamin-Derivate

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von Metalloproteinasen und zur Entwicklung neuer Inhibitoren mit verbesserter Spezifität und Wirksamkeit eingesetzt.

Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle von Metalloproteinasen in verschiedenen biologischen Prozessen wie Zellmigration, Invasion und Apoptose zu untersuchen.

Medizin: Wird als potenzieller Therapeutikum für Krankheiten mit übermäßiger Metalloproteinaseaktivität wie Krebs, Arthritis und Herzkreislauf-Erkrankungen erforscht.

Industrie: Wird bei der Entwicklung von diagnostischen Tests und Screening-Plattformen für Metalloproteinase-Inhibitoren eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die aktiven Zentren von Metalloproteinasen wie Kollagenase, Gelatinase und ADAM17 bindet. Die Hydroxamate-Gruppe in this compound koordiniert mit dem Zinkion im aktiven Zentrum dieser Enzyme und hemmt so ihre katalytische Aktivität. Dies verhindert, dass die Enzyme ihre Substrate spalten, was zu einer Reduktion der Konzentration aktiver Metalloproteinasen und deren nachgelagerten Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

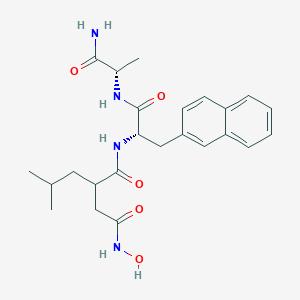

- Chemical Name: N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide

- CAS Number: 143457-40-3

- Molecular Formula: C24H32N4O5

- Purity: ≥95%

TAPI-0 functions as a selective inhibitor of TACE and other matrix metalloproteinases (MMPs) with an IC50 value of approximately 100 nM. Its primary action is to inhibit the shedding of membrane-bound proteins, particularly tumor necrosis factor-alpha (TNF-α), thereby modulating inflammatory responses and cell signaling pathways .

Inhibition of TNF-α Processing

This compound is extensively used in studies focused on TNF-α, a critical cytokine involved in inflammation and immune responses. By inhibiting TACE, this compound prevents the conversion of membrane-bound TNF-α to its soluble form, effectively trapping it on the cell surface. This property has been exploited in various research scenarios:

- Case Study: CD8+ T Cell Activation

Antimicrobial Activity Against Chlamydia trachomatis

Research has demonstrated that this compound, in conjunction with other metalloprotease inhibitors like GM6001, effectively inhibits the growth of Chlamydia trachomatis, a bacterium responsible for several human diseases. The inhibition occurs independently of bacterial entry into host cells, suggesting that this compound targets essential bacterial processes directly .

Cancer Research

This compound's role in cancer biology has been investigated extensively. It has been observed to up-regulate death receptor levels (e.g., DR4) on malignant cells, enhancing their susceptibility to apoptosis. This effect has been documented in multiple myeloma (MM) cell lines and other cancer types, indicating its potential as a therapeutic agent in cancer treatment strategies .

Technical Data Table

Future Directions and Research Potential

The applications of this compound extend beyond its current uses. Future research may explore:

- Combination Therapies: Investigating the efficacy of this compound in combination with other therapeutic agents to enhance anti-inflammatory or anti-cancer effects.

- Drug Development: The potential for developing new drugs based on the structural properties of this compound to target specific diseases where metalloproteinase activity is implicated.

Wirkmechanismus

TAPI-0 exerts its effects by binding to the active sites of metalloproteinases, such as collagenase, gelatinase, and ADAM17. The hydroxamate group in this compound coordinates with the zinc ion in the active site of these enzymes, thereby inhibiting their catalytic activity. This prevents the enzymes from cleaving their substrates, leading to a reduction in the levels of active metalloproteinases and their downstream effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GM6001: Ein weiterer Hydroxamate-basierter Inhibitor mit breitem Wirkungsspektrum gegen Metalloproteinasen.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Spezifität für ADAM17 und seiner Fähigkeit, gleichzeitig mehrere Metalloproteinasen zu hemmen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der komplexen Rollen dieser Enzyme in verschiedenen biologischen Prozessen und Krankheiten .

Biologische Aktivität

TAPI-0, also known as TNF-α processing inhibitor-0, is a synthetic compound recognized for its role as an inhibitor of metalloproteinases, particularly ADAM-17 (also referred to as TACE) and matrix metalloproteinases (MMPs). Its biological activity is primarily associated with the modulation of inflammatory responses and immune cell interactions, making it a significant subject of study in various biomedical research contexts.

- Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide

- Molecular Weight : 456.5 Da

- Purity : ≥95%

- Storage : Stable for up to 12 months under desiccating conditions at -20°C

This compound functions by inhibiting the activity of metalloproteinases, which are enzymes involved in the processing of various substrates, including cytokines like TNF-α. By blocking TACE, this compound prevents the cleavage of membrane-bound precursors into their active forms, thereby reducing inflammatory signaling pathways. This inhibition has been shown to have significant implications in various pathological conditions.

Biological Activities

- Inhibition of TNF-α Processing : this compound effectively inhibits the conversion of pro-TNF-α to its active form, thereby modulating inflammatory responses. This action is crucial in diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

-

Effects on Immune Cells :

- Natural Killer (NK) Cells : this compound has been shown to enhance the anti-leukemia activity of NK cells by inhibiting CD16 down-regulation induced by acute myeloid leukemia (AML) cells. This effect suggests that this compound may help maintain NK cell functionality in the presence of tumor cells .

- Cell Surface Protein Shedding : The compound also regulates the shedding of L-selectin from monocytes, which is essential for cell migration and immune response modulation .

- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of Chlamydia trachomatis, a significant human pathogen. This inhibition occurs through interference with bacterial metalloproteinases, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Key Studies Involving this compound

Detailed Research Findings

- Enhancement of NK Cell Activity :

- Impact on Inflammatory Responses :

- Role in Cancer Therapy :

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCPLBFLOSEABN-VBSNWNEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931887 | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143457-40-3 | |

| Record name | TAPI (inhibitor) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143457403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of TAPI-0 and how does it interact with it?

A1: this compound primarily targets TACE/ADAM17, a membrane-bound metalloprotease [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a potent and selective inhibitor by binding to the catalytic domain of the enzyme, thereby preventing the cleavage of its substrates [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: What are the downstream effects of this compound's inhibition of TACE/ADAM17?

A2: TACE/ADAM17 inhibition by this compound leads to several downstream effects, including:

- Reduced shedding of TNF-α and other inflammatory mediators: This can attenuate inflammatory responses in various conditions, such as acute lung injury, neuroinflammation, and ischemia-reperfusion injury [, , , , , , ].

- Increased cell surface expression of TACE/ADAM17 substrates: This includes receptors like MerTK, TIM-3, TNFR1, and DR4, potentially enhancing signaling pathways and cellular responses [, , , , , , ].

- Modulation of immune cell function: this compound can impact macrophage chemotaxis, efferocytosis, and NK cell activity by altering the expression and shedding of relevant surface receptors [, , , , , ].

- Effects on adipocyte differentiation: By inhibiting TACE/ADAM17-mediated shedding of Pref-1, this compound can modulate adipocyte differentiation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.